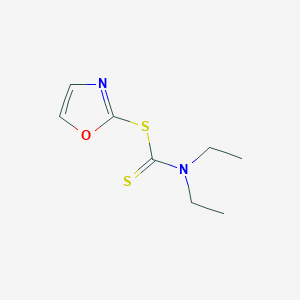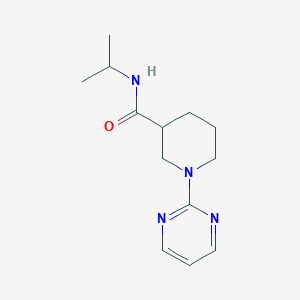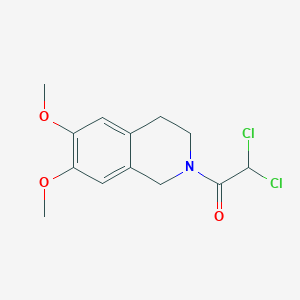
1-Cinnamoyl-5-phenylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cinnamoyl-5-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidinone ring substituted with cinnamoyl and phenyl groups
準備方法
The synthesis of 1-Cinnamoyl-5-phenylpyrazolidin-3-one typically involves the reaction of 5-phenylpyrazolidin-3-one with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process
化学反応の分析
1-Cinnamoyl-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cinnamoyl group to a corresponding alcohol.
Substitution: The phenyl and cinnamoyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the specific reagents used.
科学的研究の応用
1-Cinnamoyl-5-phenylpyrazolidin-3-one has been explored for various scientific research applications:
作用機序
The mechanism of action of 1-Cinnamoyl-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
類似化合物との比較
1-Cinnamoyl-5-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its anti-inflammatory and antioxidant properties, this compound shares a similar pyrazolidinone core but lacks the cinnamoyl group.
5-Phenylpyrazolidin-3-one: This compound serves as a precursor in the synthesis of this compound and exhibits different chemical reactivity due to the absence of the cinnamoyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
5-phenyl-1-[(E)-3-phenylprop-2-enoyl]pyrazolidin-3-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-13-16(15-9-5-2-6-10-15)20(19-17)18(22)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,19,21)/b12-11+ |
InChIキー |
QQGILYVDLXDAMM-VAWYXSNFSA-N |
異性体SMILES |
C1C(N(NC1=O)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(N(NC1=O)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)



![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)



![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)


